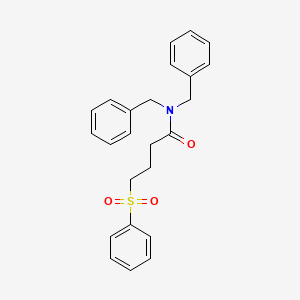

4-(benzenesulfonyl)-N,N-dibenzylbutanamide

Descripción

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-N,N-dibenzylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO3S/c26-24(17-10-18-29(27,28)23-15-8-3-9-16-23)25(19-21-11-4-1-5-12-21)20-22-13-6-2-7-14-22/h1-9,11-16H,10,17-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFJDZRXPAEKPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N,N-dibenzylbutanamide typically involves the following steps:

Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be prepared by reacting benzenesulfonic acid with phosphorus pentachloride or phosphorus oxychloride.

Amidation Reaction: The benzenesulfonyl chloride is then reacted with N,N-dibenzylbutanamide in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of 4-(benzenesulfonyl)-N,N-dibenzylbutanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

4-(benzenesulfonyl)-N,N-dibenzylbutanamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Aplicaciones Científicas De Investigación

4-(benzenesulfonyl)-N,N-dibenzylbutanamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used to study the effects of sulfonamide derivatives on biological systems.

Mecanismo De Acción

The mechanism of action of 4-(benzenesulfonyl)-N,N-dibenzylbutanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Sulfonamide Nitrogen

- N,N-Dibenzyl-4-methylbenzenesulfonamide : Features a methyl group on the benzene ring and two benzyl groups on nitrogen. Key Data: Crystallographic studies confirm a tetrahedral geometry around sulfur, with weak C–H···O hydrogen bonds stabilizing the structure.

- 4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide : Incorporates a thiazol-2-yl group on the amide nitrogen and a methyl group on the sulfonamide benzene ring. The thiazole ring introduces hydrogen-bonding capability, which may enhance target binding (e.g., enzymes or receptors).

Backbone and Functional Group Variations

5-(3-Fluorothiophen-2-yl)-2-hydroxy-4-methoxy-N-[4-(trifluoromethyl)benzenesulfonyl]benzamide :

- A Zika virus polymerase inhibitor with a trifluoromethyl group on the benzenesulfonyl moiety.

- Key Comparison : The electron-withdrawing trifluoromethyl group enhances binding affinity to viral targets compared to unsubstituted benzene rings.

4-(Benzenesulfonyl)-morpholine :

- Replaces the dibenzylbutanamide chain with a morpholine ring.

- Pressure-Induced Behavior : High-pressure Raman/IR studies reveal conformational transitions at ~0.7–2.5 GPa, attributed to weak van der Waals interactions and C–H···O hydrogen bonds . Such transitions may differ in the target compound due to the rigidity of dibenzyl groups.

Structural and Functional Data Comparison

Table 1: Key Properties of Selected Sulfonamides

Actividad Biológica

4-(benzenesulfonyl)-N,N-dibenzylbutanamide, also known by its CAS number 941966-91-2, is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(benzenesulfonyl)-N,N-dibenzylbutanamide features a butanamide backbone substituted with a benzenesulfonyl group and two benzyl groups. This unique arrangement contributes to its diverse biological properties.

The biological activity of 4-(benzenesulfonyl)-N,N-dibenzylbutanamide is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor binding, influencing several biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation: It may interact with receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Biological Activities

Research indicates that 4-(benzenesulfonyl)-N,N-dibenzylbutanamide exhibits several biological activities:

- Anticancer Activity: Studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways.

- Antimicrobial Properties: Preliminary tests indicate that it may possess antimicrobial activity against certain bacterial strains.

- Anti-inflammatory Effects: The compound has demonstrated potential in reducing inflammation in cellular models.

Case Studies

Several studies have investigated the biological effects of 4-(benzenesulfonyl)-N,N-dibenzylbutanamide:

-

Anticancer Study:

- Objective: To assess the anticancer potential against breast cancer cell lines.

- Findings: The compound significantly inhibited cell proliferation and induced apoptosis in MCF-7 cells. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

-

Antimicrobial Study:

- Objective: To evaluate antimicrobial efficacy against Staphylococcus aureus.

- Findings: The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as an antimicrobial agent.

-

Anti-inflammatory Study:

- Objective: To investigate the anti-inflammatory effects in a lipopolysaccharide (LPS)-induced model.

- Findings: Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Data Tables

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induced apoptosis in MCF-7 cells | |

| Antimicrobial | MIC against Staphylococcus aureus: 32 µg/mL | |

| Anti-inflammatory | Reduced TNF-α and IL-6 levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.